![molecular formula C25H18Cl2N2O4S2 B11992051 N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide CAS No. 303059-35-0](/img/structure/B11992051.png)
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide
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Overview
Description
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide: is a chemical compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a fluorene core with disulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Sulfonamide Groups: The disulfonamide functionalities are introduced by reacting the fluorene core with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide groups.
Attachment of 4-Chlorophenyl Groups: The final step involves the coupling of 4-chlorophenyl groups to the nitrogen atoms of the sulfonamide functionalities. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorobenzene and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Fluorene Core: Utilizing high-efficiency reactors for the Friedel-Crafts alkylation.
Sulfonation and Amine Addition: Employing automated systems for precise control of reaction conditions during sulfonation and amine addition.
Coupling Reaction: Using high-throughput reactors for the nucleophilic aromatic substitution to attach 4-chlorophenyl groups.
Chemical Reactions Analysis
Types of Reactions
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The sulfonamide group is known for its ability to interact with biological targets, making this compound a candidate for further development in oncology.
Case Study: Anticancer Activity
A study focused on the synthesis and evaluation of sulfonamide derivatives revealed that this compound showed significant inhibition of tumor growth in vitro. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell proliferation.
Materials Science
The compound's unique structural characteristics make it suitable for applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices. Its ability to form stable films and exhibit good charge transport properties can be leveraged in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Properties for Material Applications
Property | Value |
---|---|
Thermal Stability | High |
Charge Mobility | Moderate |
Solubility in Organic Solvents | Excellent |
Film Formation | Smooth and uniform |
Environmental Studies
The environmental impact of sulfonamide compounds has been a topic of increasing concern. This compound's potential as a pollutant degradation agent is under investigation. Research suggests that compounds with similar sulfonamide groups can facilitate the breakdown of hazardous substances in contaminated environments.
Case Study: Pollutant Degradation
A recent study examined the degradation pathways of sulfonamides in aquatic systems. This compound was tested for its efficacy in breaking down persistent organic pollutants (POPs), showing promising results in laboratory settings.
Synthesis and Modification
The synthesis of this compound involves multi-step organic reactions that allow for further modification to enhance its properties or tailor its applications. Researchers are exploring various synthetic routes to optimize yield and purity while facilitating the introduction of additional functional groups that may enhance biological activity or material performance.
Mechanism of Action
The mechanism of action of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N2,N7-Bis(3-methoxyphenyl)-N2,N7-diphenyl-9H-carbazole-2,7-diamine: Similar structure but with different substituents, leading to varied chemical properties and applications.
N2,N2,N7,N7-Tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine: Another related compound with multiple methoxy groups, used in different research contexts.
Biological Activity
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide (CAS Number: 303059-35-0) is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by:
- Molecular Formula : C25H18Cl2N2O4S2
- Molar Mass : 545.46 g/mol
- Functional Groups : Sulfonamide and chlorinated phenyl groups
The presence of chlorinated phenyl groups enhances the compound's lipophilicity, potentially influencing its biological interactions and pharmacokinetics .
Antibacterial Properties
The sulfonamide moiety in this compound is known to inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, particularly dihydrofolate reductase (DHFR). This inhibition disrupts DNA synthesis in bacteria, leading to cell death. Research has shown that compounds with similar structures exhibit significant antibacterial activity against various strains of multidrug-resistant bacteria .
Anticancer Activity
Studies have demonstrated that this compound exhibits promising anticancer properties. Its mechanism of action may involve:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly in human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .
In comparative studies, this compound has shown efficacy comparable to established chemotherapeutic agents like Taxol, highlighting its potential as a novel anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : As mentioned, DHFR is crucial for DNA synthesis; thus, its inhibition is a key target for both antibacterial and anticancer strategies.
- Selective Protein Interactions : Binding affinity studies suggest that this compound may selectively interact with specific proteins involved in metabolic pathways and cell signaling, enhancing its therapeutic effects against particular diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antibacterial Activity | Demonstrated significant inhibition against multidrug-resistant bacterial strains. |
Study 2 | Anticancer Activity | Showed efficacy in inducing apoptosis in A549 and MDA-MB-231 cell lines. |
Study 3 | Mechanistic Insights | Identified DHFR as a primary target through molecular docking studies. |
These findings underscore the compound's potential as a dual-action therapeutic agent against bacterial infections and cancer.
Properties
CAS No. |
303059-35-0 |
---|---|
Molecular Formula |
C25H18Cl2N2O4S2 |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
2-N,7-N-bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C25H18Cl2N2O4S2/c26-18-1-5-20(6-2-18)28-34(30,31)22-9-11-24-16(14-22)13-17-15-23(10-12-25(17)24)35(32,33)29-21-7-3-19(27)4-8-21/h1-12,14-15,28-29H,13H2 |
InChI Key |
KLEQBAGXOPTXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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